

Application Notes: Techniques for Assessing DAPTA Binding to CCR5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dapta*

Cat. No.: *B1666603*

[Get Quote](#)

Introduction

D-Ala-Peptide T-Amide (**DAPTA**) is a selective antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[1] Assessing the binding characteristics of **DAPTA** to CCR5 is fundamental for understanding its mechanism of action and for the development of CCR5-targeted therapeutics. These application notes provide detailed protocols and data for various in vitro techniques to characterize and quantify the interaction between **DAPTA** and the CCR5 receptor.

Competitive Binding Assays

Competitive binding assays are used to determine the affinity of **DAPTA** for CCR5 by measuring its ability to displace a known labeled ligand. A common approach involves assessing the inhibition of the binding of the HIV-1 envelope glycoprotein gp120 to CCR5.

Quantitative Data: DAPTA Inhibition of gp120 Binding

DAPTA potently inhibits the CD4-dependent binding of gp120 from different HIV-1 strains to the CCR5 receptor.[1][2] The half-maximal inhibitory concentration (IC₅₀) values demonstrate high-affinity interaction.

Competitor	HIV-1 Strain (gp120 source)	IC50 Value (nM)	Cell System	Reference
DAPTA	BaL	0.06	CCR5+ Cells	[1] [2]
DAPTA	CM235	0.32	CCR5+ Cells	[1] [2]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes a rapid filtration binding assay to quantify **DAPTA**'s ability to inhibit the binding of radiolabeled gp120 to CCR5-expressing cell membranes.[\[1\]](#)[\[2\]](#)[\[3\]](#)

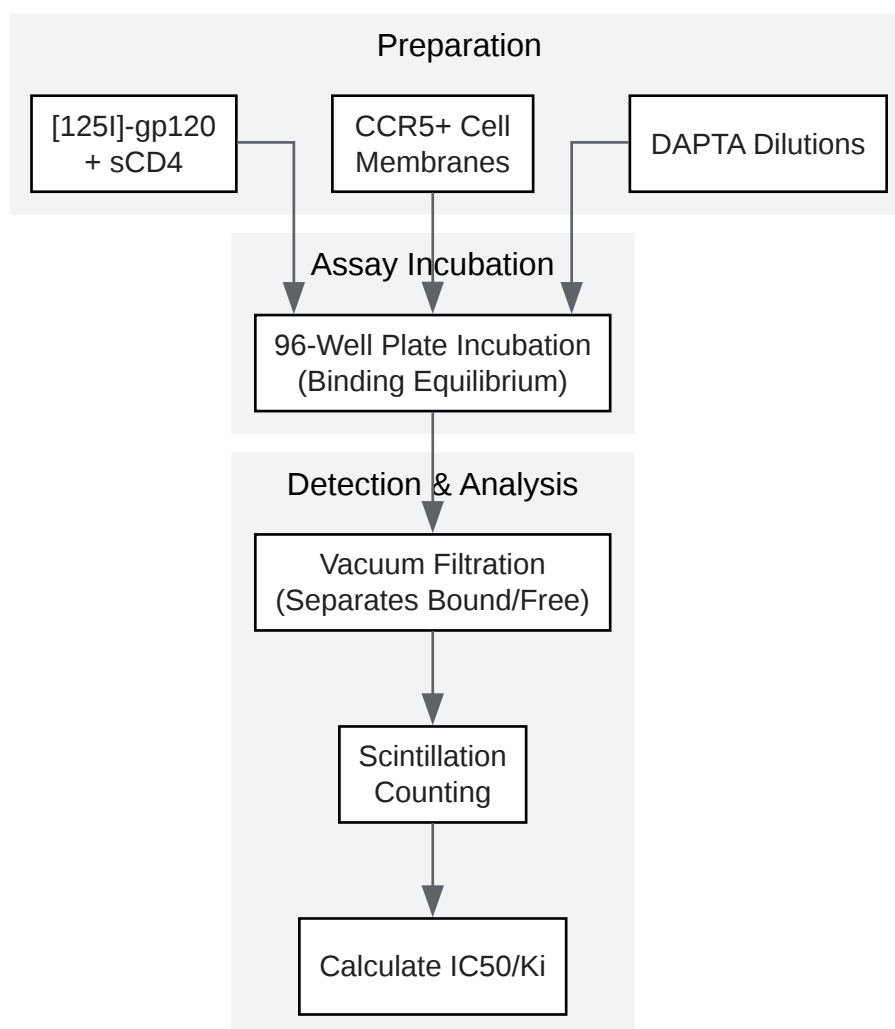
Materials:

- Cell Membranes: Membrane preparations from a cell line overexpressing human CCR5 (e.g., HOS-CD4-CCR5, CHO-CCR5).
- Radioligand: [¹²⁵I]-gp120 or [³H]-Maraviroc (as a surrogate small molecule antagonist).
- Competitor: Unlabeled **DAPTA** at a range of concentrations.
- Reagents: Soluble CD4 (sCD4) if using gp120, assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4), wash buffer (ice-cold).[\[3\]](#)
- Apparatus: 96-well filter plates (e.g., GF/C), vacuum filtration manifold, scintillation counter.

Procedure:

- Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of an unlabeled CCR5 antagonist), and competitor binding (radioligand + varying concentrations of **DAPTA**).
- Reaction Mixture: To each well, add the components in the following order:
 - Assay buffer.
 - 50 µL of **DAPTA** dilution or control.

- 50 µL of radioligand (e.g., [¹²⁵I]-gp120) and sCD4.
- 150 µL of CCR5-expressing cell membrane preparation (3-20 µg protein).[3]
- Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation.[3]
- Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked filter plate. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[3]
- Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.[3]
- Data Analysis: Subtract non-specific binding from all other measurements to get specific binding. Plot the percentage of specific binding against the log concentration of **DAPTA**. Fit the data using a non-linear regression model to determine the IC₅₀ value. The K_i can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[4]



[Click to download full resolution via product page](#)

Caption: Workflow for a radioligand competition binding assay.

Direct Binding and Visualization Assays

These methods confirm the direct physical interaction of **DAPTA** with CCR5 on the cell surface.

Experimental Protocol: Confocal Laser Scanning Microscopy (CLSM)

This protocol allows for the visualization of **DAPTA** binding and co-localization with CCR5 on intact cells.^{[1][5][6]}

Materials:

- Cells: CCR5-positive (e.g., Cf2Th/synR5) and CCR5-negative control cells (e.g., Cf2Th).[5]
- Labeled Peptide: Fluorescein isothiocyanate-labeled **DAPTA** (FITC-**DAPTA**).[1][5]
- Antibody: A rhodamine-labeled monoclonal antibody against CCR5.[5]
- Apparatus: Confocal microscope.

Procedure:

- Cell Seeding: Seed CCR5-positive and CCR5-negative cells onto glass coverslips and culture until adherent.
- Incubation: Incubate the cells with FITC-**DAPTA**.
- Antibody Staining: Co-incubate or sequentially stain the cells with the rhodamine-labeled anti-CCR5 antibody.
- Washing: Gently wash the cells with PBS to remove unbound peptide and antibody.
- Imaging: Mount the coverslips and visualize the cells using a confocal microscope.
 - Excite FITC (green channel) to visualize **DAPTA** binding.
 - Excite rhodamine (red channel) to visualize CCR5 location.
- Analysis: Overlay the green and red channels. The appearance of yellow indicates co-localization, confirming that FITC-**DAPTA** is bound to the CCR5 receptor.[5][6] No significant green fluorescence should be observed on CCR5-negative control cells.[1][5]

Protein-Protein Interaction Assays

These assays assess how **DAPTA** binding to CCR5 affects the receptor's interaction with other proteins, such as the HIV-1 gp120/CD4 complex.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)

This protocol demonstrates that **DAPTA** binding physically blocks the association of the gp120/CD4 complex with the CCR5 receptor.[\[1\]](#)[\[2\]](#)[\[7\]](#)

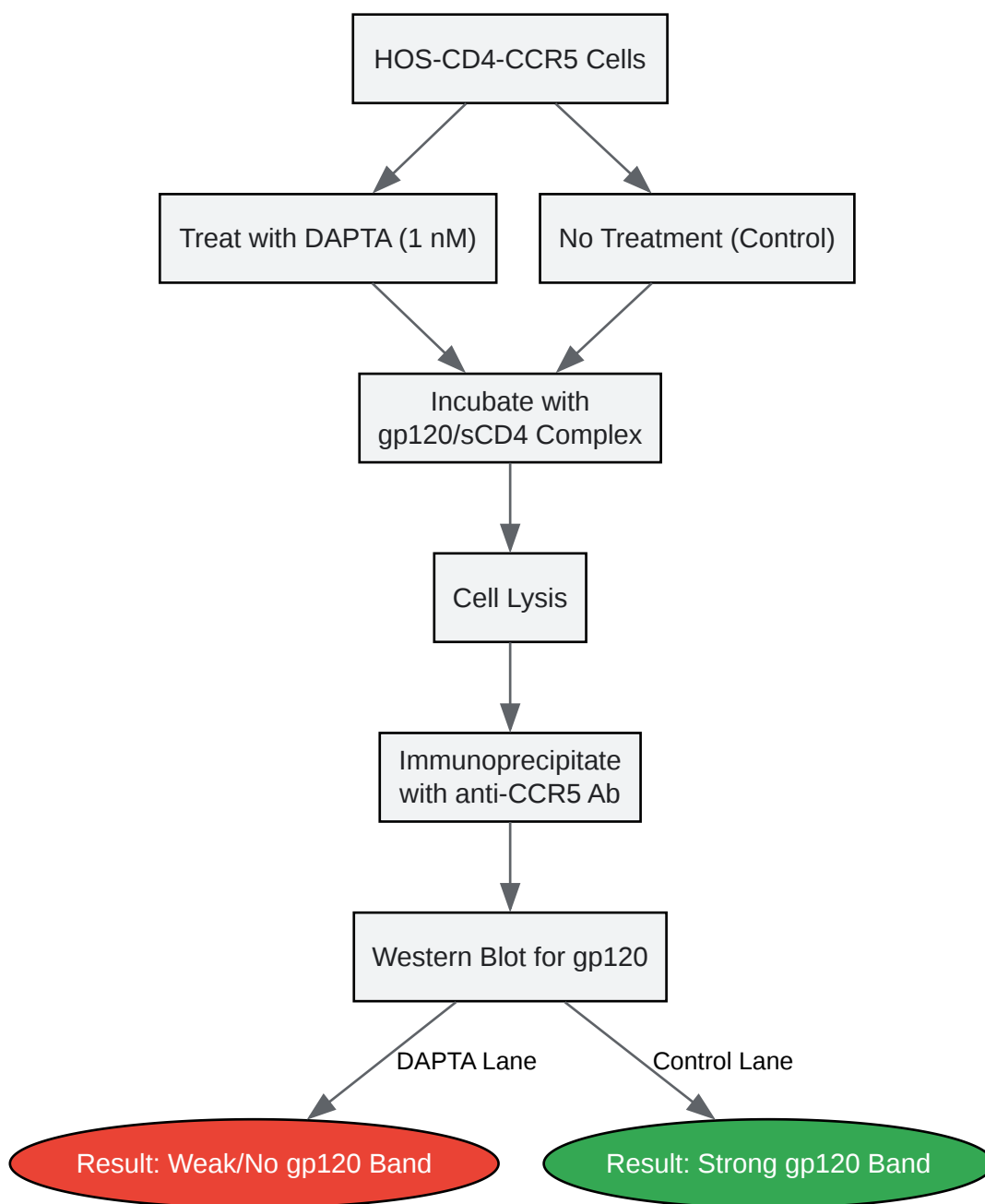
Materials:

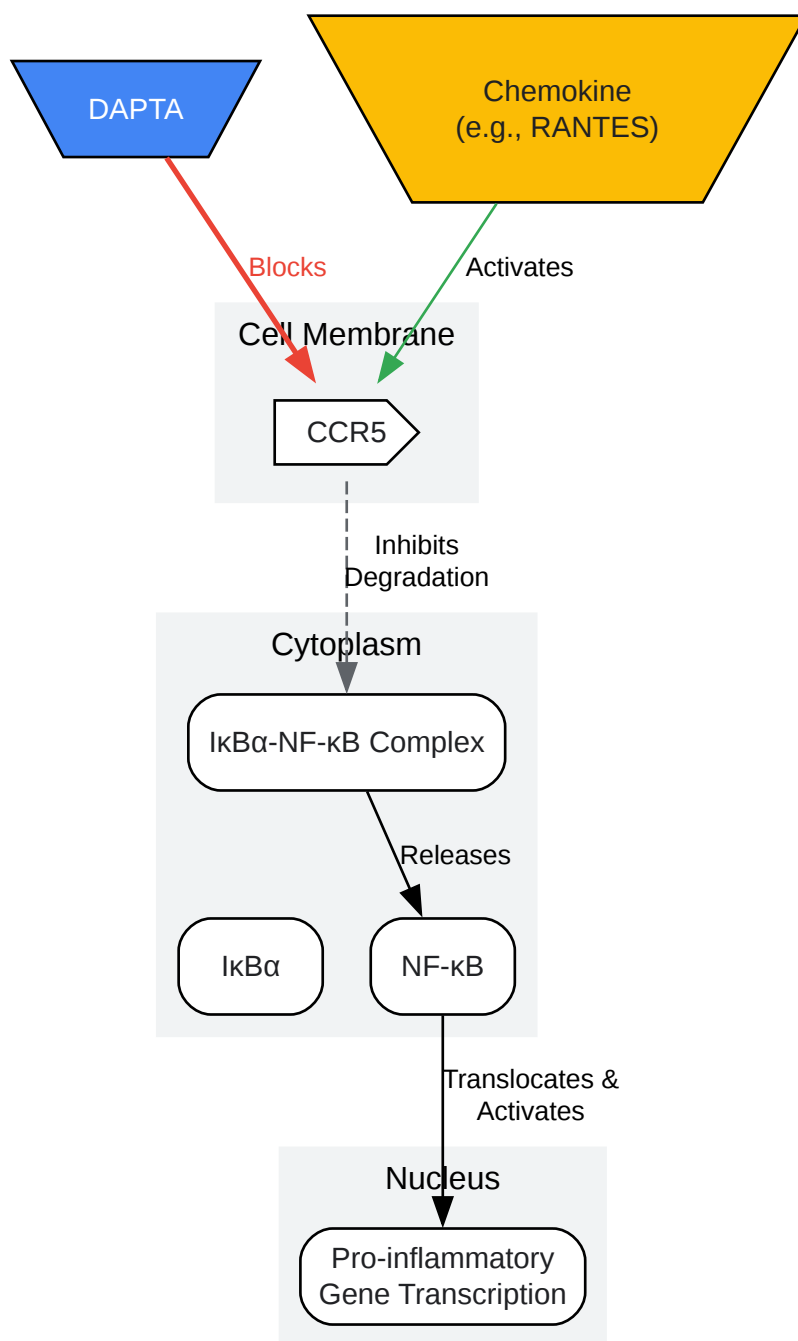
- Cells: HOS-CD4-CCR5 cells or other cells expressing both CD4 and CCR5.
- Reagents: **DAPTA** (1 nM), recombinant gp120, soluble CD4 (sCD4), cell lysis buffer, Protein A/G agarose beads.[\[1\]](#)[\[7\]](#)
- Antibodies: Anti-CCR5 antibody for immunoprecipitation, anti-HIV human Ig for Western blot detection of gp120.
- Apparatus: Standard Western blotting equipment.

Procedure:

- Cell Treatment: Treat intact HOS-CD4-CCR5 cells with or without **DAPTA** (e.g., 1 nM) for a specified time.
- Incubation with gp120: Add the gp120/sCD4 complex to the cells and incubate to allow binding to the receptors.
- Cell Lysis: Wash the cells to remove unbound proteins and lyse the cells in a non-denaturing lysis buffer.
- Immunoprecipitation:
 - Incubate the cell lysates with an anti-CCR5 antibody to form an antibody-receptor complex.
 - Add Protein A/G agarose beads to capture the antibody-receptor complex.
 - Pellet the beads by centrifugation and wash several times to remove non-specifically bound proteins.
- Elution and Western Blot:

- Elute the captured proteins from the beads using SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with an anti-HIV antibody to detect co-precipitated gp120.
- Analysis: A strong band for gp120 in the untreated sample and a significantly reduced or absent band in the **DAPTA**-treated sample indicates that **DAPTA** blocked the gp120-CCR5 interaction.^{[6][7]}





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (DAPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Techniques for Assessing DAPTA Binding to CCR5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666603#techniques-for-assessing-dapta-binding-to-ccr5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com